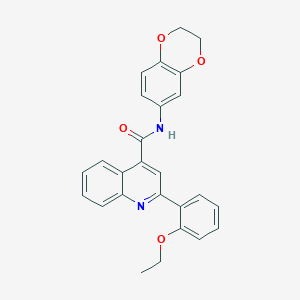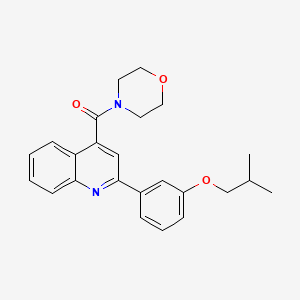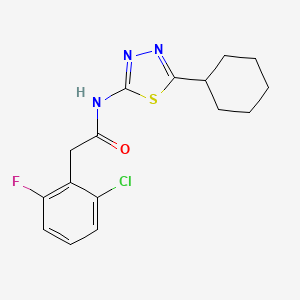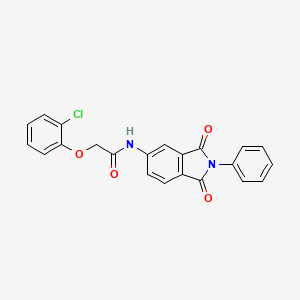
2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
説明
2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as MI-63, is a small molecule inhibitor that has been studied for its potential in cancer treatment. MI-63 was first synthesized in 2010 and has since been the subject of numerous scientific studies to determine its mechanism of action and potential therapeutic applications.
作用機序
2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pocket of MDM2, preventing it from binding to p53. This leads to an increase in p53 levels, which in turn activates downstream signaling pathways that inhibit cell growth and induce apoptosis (programmed cell death). 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects
2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and viruses. 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is that it has been shown to have a high degree of selectivity for MDM2, meaning that it does not affect other proteins in the cell. This makes it a promising candidate for cancer treatment, as it is less likely to cause side effects than other drugs that target multiple proteins. However, one limitation of 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is that it has poor solubility in water, which can make it difficult to administer in a clinical setting.
将来の方向性
There are several future directions for research on 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective MDM2 inhibitors. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione treatment. Additionally, there is interest in exploring the use of 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve treatment outcomes.
科学的研究の応用
2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione works by targeting a protein called MDM2, which is overexpressed in many types of cancer cells. By inhibiting MDM2, 2-(5-methyl-3-isoxazolyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione can activate the tumor suppressor protein p53, which plays a key role in regulating cell growth and preventing tumor formation.
特性
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O6/c1-10-7-16(20-28-10)21-18(24)14-6-5-12(9-15(14)19(21)25)17(23)11-3-2-4-13(8-11)22(26)27/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNSXCVMGDZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(acetylamino)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437501.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3437509.png)
![2-chloro-10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3437519.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3437529.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3437533.png)

![3-[(2-ethylbutanoyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3437544.png)
![2-(2-chlorophenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3437553.png)
![2-(4-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3437559.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3437567.png)
![6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3437573.png)
